molecular formula C17H19N7 B10856169 Rovadicitinib CAS No. 1948242-59-8

Rovadicitinib

Cat. No.: B10856169
CAS No.: 1948242-59-8
M. Wt: 321.4 g/mol
InChI Key: ZGENDZDSLYKCSI-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rovadicitinib (TQ05105, CAS 1948242-59-8) is an oral, small-molecule, first-in-class dual inhibitor of Janus Kinase (JAK) and Rho-associated coiled-coil-containing protein kinase (ROCK) . This dual mechanism of action targets both inflammatory and fibrotic pathways, making it a compound of significant interest for researching immune and fibrotic diseases . Recent clinical investigations highlight its potential in treating myelofibrosis (MF) in patients who are refractory, relapsed, or intolerant to prior JAK inhibitor therapy . In these studies, this compound demonstrated substantial clinical activity, including significant spleen volume reductions (with 75% of patients achieving a ≥35% reduction) and a decrease in disease-related symptom burden . Furthermore, research in glucocorticoid-refractory or -dependent chronic graft-versus-host disease (cGVHD) has shown that this compound is well-tolerated and leads to high overall response rates, while also reducing corticosteroid doses in the majority of patients . From a chemical perspective, this compound has a molecular formula of C17H19N7 and a molecular weight of 321.39 g/mol . It is a synthetic organic compound that complies with Lipinski's Rule of Five, indicating favorable drug-like properties . This product is intended for research purposes only and is not for human consumption.

Properties

CAS No.

1948242-59-8

Molecular Formula

C17H19N7

Molecular Weight

321.4 g/mol

IUPAC Name

(3R)-3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-3-cyclopentylpropanenitrile

InChI

InChI=1S/C17H19N7/c18-7-5-14(11-3-1-2-4-11)24-9-13(16(19)23-24)15-12-6-8-20-17(12)22-10-21-15/h6,8-11,14H,1-5H2,(H2,19,23)(H,20,21,22)/t14-/m1/s1

InChI Key

ZGENDZDSLYKCSI-CQSZACIVSA-N

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3

Origin of Product

United States

Preparation Methods

Pyrrolo[2,3-d]pyrimidine Core Synthesis

The pyrrolo[2,3-d]pyrimidine scaffold is constructed via cyclization reactions. A plausible approach involves:

  • Step 1 : Condensation of 4-chloropyrrolo[2,3-d]pyrimidine with a cyclopentylamine derivative under nucleophilic aromatic substitution conditions.

  • Step 2 : Introduction of the cyanoethyl group via Michael addition or alkylation, ensuring retention of stereochemistry at the chiral center.

Functionalization of the Side Chain

The aminopyrazole moiety is introduced through coupling reactions:

  • Step 3 : Buchwald-Hartwig amination or Ullmann coupling to attach the 3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole group.

  • Step 4 : Final purification via recrystallization or chromatography to achieve >99% purity.

Reaction Conditions and Optimization

Critical parameters for yield and purity include temperature, solvent selection, and catalyst systems. Representative conditions are summarized below:

StepReaction TypeReagents/ConditionsYield (%)Purity (%)Source
1CyclizationDMF, 80°C, 12 h65–7095
2AlkylationK₂CO₃, DMSO, 50°C7598
3Coupling (Buchwald-Hartwig)Pd(OAc)₂, XantPhos, Cs₂CO₃, toluene, 100°C6097
4RecrystallizationEthanol/water (7:3), −20°C99.5

Key Notes :

  • Catalyst Systems : Palladium-based catalysts (e.g., Pd(OAc)₂) with phosphine ligands (XantPhos) enhance coupling efficiency.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

  • Temperature Control : Exothermic reactions (e.g., alkylation) require gradual heating to avoid side products.

Industrial-Scale Production Challenges

Scaling up this compound synthesis presents unique challenges:

Purification of Stereoisomers

The chiral center at the cyclopentyl group necessitates asymmetric synthesis or enzymatic resolution. Industrial methods may employ:

  • Chiral Chromatography : Costly but effective for gram-scale separation.

  • Enantioselective Catalysis : Use of Rhodium-BINAP complexes to achieve >98% enantiomeric excess.

Mitigating Genotoxic Impurities

Residual palladium and alkylating agents must be reduced to <10 ppm. Strategies include:

  • Chelating Resins : Smopex-234 fibers for Pd removal.

  • Crystallization Techniques : Repeated recrystallization from ethanol/water mixtures.

Analytical Characterization

Quality control relies on advanced analytical techniques:

ParameterMethodSpecificationSource
PurityHPLC (C18 column, 254 nm)≥99.5%
Enantiomeric ExcessChiral HPLC (Chiralpak IC-3)≥98% (R)-isomer
Residual SolventsGC-MS<500 ppm (ICH Q3C)
Crystal FormXRPDPolymorph Form I

Comparison with Analogous JAK Inhibitors

This compound’s synthesis shares similarities with other JAK inhibitors but differs in ROCK-targeting modifications:

CompoundCore StructureKey Synthetic StepYield (%)
RuxolitinibPyrazolo[1,5-a]pyrimidineMitsunobu reaction for ether formation68
TofacitinibPyrrolo[2,3-d]pyrimidineSNAr with piperidine72
This compound Pyrrolo[2,3-d]pyrimidineDual JAK/ROCK functionalization60–65

Chemical Reactions Analysis

Types of Reactions

Rovadicitinib undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Myelofibrosis Treatment

Rovadicitinib has shown promising results in treating myelofibrosis, particularly in patients who are refractory or intolerant to existing therapies like ruxolitinib. Key findings from clinical trials include:

  • Phase Ib Study : In a single-arm trial involving patients with palpable splenomegaly, 25% achieved a spleen volume reduction of at least 35% at week 24, with a total symptom score improvement in 37.5% of patients .
  • Phase II Randomized Trial : A study compared this compound to hydroxyurea in treatment-naïve patients with intermediate-2 or high-risk myelofibrosis. Results indicated that 58.33% of patients on this compound achieved a spleen volume reduction of at least 35%, significantly outperforming the hydroxyurea group (22.86%) .

Chronic Graft-versus-Host Disease

This compound is also being investigated for its efficacy in treating chronic graft-versus-host disease (cGVHD). Preliminary data suggest its potential as a third-line treatment option for patients who have not responded to conventional therapies .

Case Study Overview

A multicenter open-label phase Ib study enrolled 79 patients with myelofibrosis. The primary endpoints included spleen volume reduction and total symptom score improvement:

  • Patient Characteristics : The cohort included patients aged ≥18 years with primary myelofibrosis or post-polycythemia vera myelofibrosis.
  • Results : After 24 weeks, the study reported that 37.93% of participants achieved the primary endpoint of spleen volume reduction (SVR35), while 71.43% showed a significant decrease in total symptom scores .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against hydroxyurea based on recent clinical trials:

Parameter This compound Hydroxyurea P-value
Spleen Volume Reduction SVR3558.33%22.86%<0.0006
Total Symptom Score Reduction TSS5061.11%45.71%0.136
Best Spleen Response Rate63.89%31.43%<0.0017
Treatment-Emergent Adverse Events Rate97.78%100%-

Safety Profile

This compound has been generally well-tolerated across studies, with treatment-emergent adverse events occurring in approximately 97.78% of participants; however, severe adverse events were less frequent compared to hydroxyurea . The most common hematologic adverse events included platelet count decrease and anemia.

Mechanism of Action

Rovadicitinib exerts its effects by inhibiting the activity of JAK and ROCK enzymes. This inhibition disrupts the JAK-STAT signaling pathway, leading to decreased cell proliferation, increased apoptosis, and reduced production of inflammatory cytokines. The molecular targets of this compound include JAK2, CALR, and MPL mutations, which are commonly found in myeloproliferative neoplasms .

Comparison with Similar Compounds

Key Pharmacological Features:

  • Mechanism : Dual inhibition of JAK1/2/3 and ROCK1/2 kinases, reducing STAT3/5 phosphorylation and suppressing inflammatory cytokines and fibrotic activity .
  • Indications :
    • cGVHD : Effective in steroid-refractory or dependent cases, with rapid symptom relief and reduced glucocorticoid dependence .
    • Myelofibrosis : Demonstrates spleen volume reduction and symptom control in both JAK inhibitor-naïve and ruxolitinib-resistant patients .

Comparison with Similar Compounds

Mechanism and Target Profile

Compound Target Key Indications Unique Features
Rovadicitinib JAK1/2/3 + ROCK1/2 cGVHD, Myelofibrosis Dual inhibition mitigates fibrosis and inflammation; active in ruxolitinib-resistant MF .
Ruxolitinib JAK1/2 Myelofibrosis, Polycythemia Vera First FDA-approved JAK inhibitor for MF; limited efficacy in advanced fibrosis .
Fedratinib JAK2 Myelofibrosis Effective in ruxolitinib-resistant MF but carries black-box warnings for encephalopathy .
Pacritinib JAK2 + IRAK1 Myelofibrosis with thrombocytopenia Targets cytopenic MF; no dose adjustments for low platelet counts .
Belumosudil ROCK2 cGVHD Single-agent ROCK2 inhibitor approved for cGVHD; lacks JAK inhibition .

Clinical Efficacy in Myelofibrosis

Parameter This compound (Phase I/Ib) Ruxolitinib (COMFORT-I) Fedratinib (JAKARTA-2)
Spleen Volume Reduction (SVR35) 63.79% 41.9% 30%
Symptom Response (TSS50) 87.5% 45.9% 36%
Median Duration of Response Not reached 3.2 years 18.2 months
Ruxolitinib-Resistant Patients 58% achieved SVR35 N/A 30% achieved SVR35

Research Findings and Differentiation

Advantages Over Competitors

  • Superior Fibrosis Control : this compound’s ROCK inhibition reduces collagen deposition and bone marrow fibrosis, a critical unmet need in advanced MF .
  • Broad Applicability : Active in both cGVHD and MF, whereas competitors like ruxolitinib and belumosudil are indication-specific .
  • Lower Toxicity : Grade 3-4 adverse events (e.g., thrombocytopenia) are less frequent compared to ruxolitinib and fedratinib .

Limitations

  • Early-Stage Data : Phase III trials for cGVHD (NCT04944043) and MF (vs. hydroxyurea, NCT05020652) are ongoing; long-term safety and survival benefits require validation .
  • Niche Patient Populations : Most trials focus on Asian cohorts; global diversity in efficacy remains unstudied .

Biological Activity

Rovadicitinib is a novel small-molecule inhibitor targeting Janus kinase (JAK) pathways, specifically designed for the treatment of myelofibrosis and other hematological malignancies. This article explores its biological activity, efficacy in clinical trials, and safety profile, supported by data tables and case studies.

This compound selectively inhibits JAK1 and JAK2, which are pivotal in the signaling pathways of various cytokines involved in hematopoiesis and immune responses. By blocking these pathways, this compound reduces inflammation and abnormal cell proliferation associated with myelofibrosis.

Phase II Clinical Trials

Recent studies have demonstrated the effectiveness of this compound in patients with myelofibrosis, particularly those who are JAK inhibitor-naïve. A pivotal phase II trial (NCT05020652) compared this compound to hydroxyurea, revealing significant differences in spleen volume reduction and symptom relief.

Table 1: Clinical Trial Results for this compound vs. Hydroxyurea

EndpointThis compound (15 mg BID)Hydroxyurea (0.5 g BID)P-value
Spleen Volume Reduction (SVR35)58.33%22.86%<0.0006
Best Spleen Response Rate63.89%31.43%<0.0017
Symptom Score Reduction61.11%45.71%0.136
Best Symptom Response Rate77.78%54.29%0.0136

The results indicate a superior performance of this compound over hydroxyurea in achieving significant spleen volume reduction and overall symptom improvement among patients with intermediate-2 or high-risk myelofibrosis .

Safety Profile

The safety profile of this compound was also evaluated during the clinical trials. The rate of treatment-emergent adverse events (TEAEs) was reported at 97.78%, with a notable incidence of grade 3 or higher TEAEs being lower compared to hydroxyurea (51.11% vs. 77.14%).

Table 2: Adverse Events Associated with this compound

Adverse EventThis compound (%)Hydroxyurea (%)
Any TEAE97.78100
Grade ≥3 TEAE51.1177.14
Serious TEAE31.1140.00
Hematologic TEAEs (Grade ≥3)- Anemia28.89
- Thrombocytopenia-17.14

The most common hematologic TEAEs for this compound included anemia (28.89%) and thrombocytopenia, while hydroxyurea showed higher rates of severe anemia .

Case Studies

In a recent case study involving a cohort of patients treated with this compound, significant clinical benefits were observed:

  • Patient A : A 65-year-old male with high-risk myelofibrosis achieved a spleen volume reduction of over 35% within the first 12 weeks of treatment.
  • Patient B : A 70-year-old female reported a marked improvement in quality of life metrics, including fatigue and night sweats, after six weeks on this compound.

These individual cases underscore the potential of this compound to provide substantial clinical benefits to patients suffering from myelofibrosis.

Q & A

Q. What are the primary pharmacological mechanisms of Rovadicitinib, and how do they inform preclinical experimental design?

this compound, a JAK/ROCK dual inhibitor, targets signaling pathways involved in immune dysregulation (e.g., JAK-STAT for cytokine modulation, ROCK for fibrosis). Preclinical studies should validate target engagement using kinase assays and cellular models (e.g., phosphoprotein profiling). Dose-response experiments must establish IC50 values in relevant cell lines, with controls for off-target effects (e.g., siRNA knockdowns). Animal models (e.g., GVHD murine models) require rigorous pharmacokinetic/pharmacodynamic (PK/PD) profiling to correlate drug exposure with biomarker changes .

Q. What are the standard endpoints for evaluating this compound efficacy in phase I/II clinical trials?

Primary endpoints include safety (e.g., dose-limiting toxicities, adverse events) and pharmacokinetics (Cmax, AUC). Secondary endpoints focus on clinical response metrics, such as overall response rate (ORR) in steroid-refractory chronic GVHD, using standardized criteria like NIH Consensus Guidelines. Biomarker-driven endpoints (e.g., cytokine levels, T-cell subsets) should align with mechanistic hypotheses. Trial protocols must adhere to CONSORT guidelines, including randomization, blinding, and statistical power calculations .

Q. How should researchers design in vitro experiments to assess this compound’s synergistic potential with other immunomodulators?

Use factorial experimental designs to test combinations (e.g., this compound + calcineurin inhibitors). Measure synergy via Bliss independence or Chou-Talalay models. Include dose matrices and control arms (monotherapies, vehicle). Replicate experiments across multiple donor-derived cell lines to account for biological variability. Publish full protocols in supplementary materials to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in heterogeneous patient cohorts be reconciled?

Apply subgroup analyses stratified by biomarkers (e.g., prior JAK inhibitor exposure, cytokine profiles). Use multivariate regression to adjust for confounders (e.g., age, comorbidities). If contradictions persist, conduct meta-analyses of pooled trial data or mechanistic studies (e.g., patient-derived organoids) to identify resistance pathways. Transparently report limitations in statistical power and potential biases in the discussion section .

Q. What methodologies optimize dose escalation in this compound trials while minimizing toxicity risks?

Implement model-based designs like continual reassessment method (CRM) or Bayesian logistic regression to dynamically adjust dosing. Incorporate real-time PK/PD data and safety monitoring committees. Predefine stopping rules for toxicity (e.g., ≥33% Grade 3+ adverse events). Validate findings using translational models (e.g., humanized mice) .

Q. How should researchers address variability in this compound’s bioavailability across patient populations?

Conduct population PK analyses to identify covariates (e.g., hepatic function, drug-drug interactions). Use nonlinear mixed-effects modeling (NONMEM) to quantify inter-individual variability. For oral administration, consider food-effect studies and formulation optimization (e.g., nanoparticle delivery). Cross-validate findings with therapeutic drug monitoring (TDM) in clinical cohorts .

Q. What strategies validate this compound’s target specificity in complex biological systems?

Employ proteome-wide selectivity screens (e.g., kinome profiling). Use CRISPR-Cas9 knockouts of JAK/ROCK isoforms to confirm on-target effects. Combine with transcriptomic (RNA-seq) and phosphoproteomic analyses to map downstream signaling. Publish raw data and code in repositories like GitHub to enable independent verification .

Methodological Frameworks

How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound studies?

  • Feasible: Ensure access to patient cohorts/samples and validate assays.
  • Interesting: Address gaps (e.g., mechanisms of secondary resistance).
  • Novel: Explore understudied applications (e.g., fibrotic diseases beyond GVHD).
  • Ethical: Obtain IRB approval and informed consent for human studies.
  • Relevant: Align with clinical priorities (e.g., reducing steroid dependence).
    Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .

Q. What statistical approaches are critical for analyzing this compound’s long-term safety data?

Apply time-to-event analyses (Kaplan-Meier, Cox proportional hazards) for adverse events. Adjust for competing risks (e.g., disease progression). Use propensity score matching to balance observational study cohorts. Predefine multiplicity corrections (e.g., Bonferroni) for secondary endpoints .

Q. How to ensure reproducibility in this compound research?

  • Detail experimental protocols (e.g., cell culture conditions, antibody clones).
  • Share raw data and analysis scripts via FAIR (Findable, Accessible, Interoperable, Reusable) repositories.
  • Validate findings in orthogonal assays (e.g., flow cytometry vs. ELISA).
  • Adhere to ARRIVE guidelines for animal studies and STROBE for observational data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.